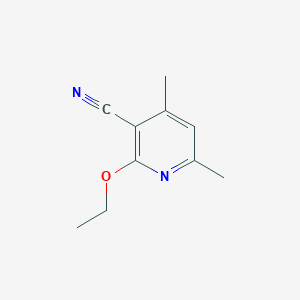
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone
Übersicht
Beschreibung
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction conditions usually involve the use of a copper catalyst, an azide, and an alkyne in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cells.
Sulfathiazole: An antimicrobial drug that shares the thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold in drug development .
Eigenschaften
Molekularformel |
C9H10N4OS |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C9H10N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4H,1-3H3 |
InChI-Schlüssel |
QTKNVVBZXQHSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C(=O)C2=CN=NN2C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8617488.png)






![3-(Pyridin-3-yl)-6-[4-(pyrrolidin-1-yl)piperidin-1-yl]pyridazine](/img/structure/B8617553.png)
![6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8617555.png)


![6-[2-(1H-Imidazol-1-yl)-3-methyl-1H-indol-1-yl]hexanoic acid](/img/structure/B8617574.png)
